N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide
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Description
“N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide” is a compound that falls under the category of dibenzo[b,f][1,4]oxazepines . It has a molecular formula of C17H14O4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a dibenzo[b,f][1,4]oxazepine core with an isobutyramide group attached. The average mass of the molecule is 282.291 Da .Physical And Chemical Properties Analysis
The compound has a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, and a density of 1.39 g/cm3 .Scientific Research Applications
Allergic Rhinitis Treatment
This compound has been identified as a potential treatment for allergic rhinitis . It may work by modulating the immune response to allergens, thereby reducing symptoms such as nasal congestion, sneezing, and itching.
Urticaria Management
Due to its anti-inflammatory properties, the compound could be used in the management of urticaria, commonly known as hives . It may help alleviate the red, itchy welts that are characteristic of the condition.
Dermatological Applications
The compound’s potential to soothe itchiness makes it a candidate for treating various skin diseases accompanied by pruritus . Its mechanism could involve the reduction of histamine release from mast cells in the skin.
Organic Synthesis
As a reagent in organic synthesis, this compound could be used to create complex molecules for further pharmaceutical development . Its structure allows for various chemical reactions, including ring formation and substitution.
Spectroscopy Aid
In spectroscopic studies, the compound could serve as a standard or reference material due to its unique molecular structure . This would aid in the identification and analysis of similar compounds.
Chemical Education
In academic settings, the compound can be used to demonstrate various chemical and pharmacological principles, such as drug-receptor interaction and the role of stereochemistry in biological systems .
properties
IUPAC Name |
2-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10(2)17(21)19-12-5-7-15-13(9-12)18(22)20-14-8-11(3)4-6-16(14)23-15/h4-10H,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPXXKZCNSOKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C(C)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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